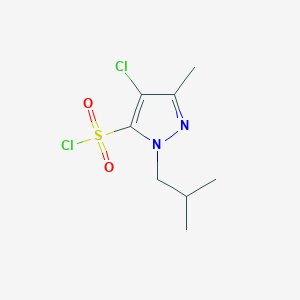

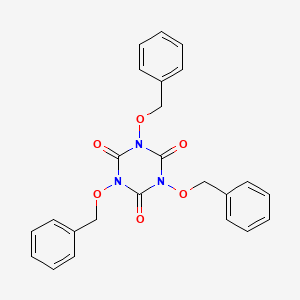

![molecular formula C24H21N5O6 B2741623 (Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534566-84-2](/img/structure/B2741623.png)

(Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of the pyrimidine class of compounds, which are aromatic heterocyclic organic compounds similar to pyridine. One of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), it has the nitrogen atoms at positions 1 and 3 in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains an imino group (C=N), a nitrobenzoyl group (C6H4NO2), and an ethyl carboxylate group (C2H4O2) .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrimidine derivatives are planar and aromatic, and they are often soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of complex pyrido and imidazo derivatives often involves the reaction of specific substrates under controlled conditions to yield heterocyclic compounds with potential biological activity. For example, the synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4-d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines has been explored, where ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate reacts with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines, further reduced and treated to furnish the target compounds (Zamora et al., 2004). This process illustrates the complex synthetic routes possible for creating derivatives related to the compound of interest.

Potential Applications

Anticancer Activity : Synthesis and evaluation of novel heterocycles, including those related to the compound , have demonstrated potential anticancer activity. Specifically, compounds synthesized using thiophene incorporated thioureido substituent as precursors have shown potent activity against colon HCT-116 human cancer cell lines (Abdel-Motaal et al., 2020).

Synthetic Utility in Heterocyclic Chemistry : The chemical scaffold of the compound provides a basis for the synthesis of diverse heterocyclic derivatives with significant synthetic and medicinal chemistry applications. For instance, novel synthesis methods have been developed for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the versatility of this chemical framework in creating compounds with potential biological activity (Mohamed, 2021).

Fluorescent Probes for Metal Ions : Derivatives of the compound have been used to develop efficient fluorescent probes for mercury ions, demonstrating the compound's utility in environmental monitoring and analytical chemistry. The synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines from β-lactam carbenes with 2-pyridyl isonitriles is one such example, where the products served as effective fluorescent probes for mercury detection in acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O6/c1-4-35-24(32)18-13-17-20(25-19-10-5-6-11-27(19)23(17)31)28(14(2)3)21(18)26-22(30)15-8-7-9-16(12-15)29(33)34/h5-14H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTCFJPBXUJQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

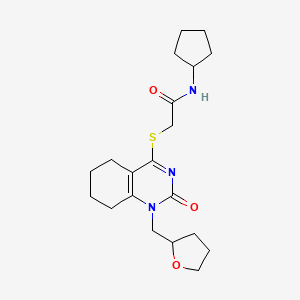

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2741545.png)

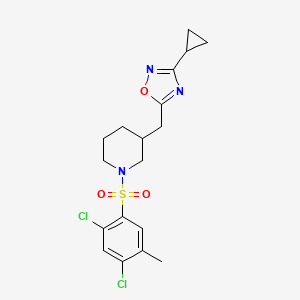

![ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate](/img/structure/B2741546.png)

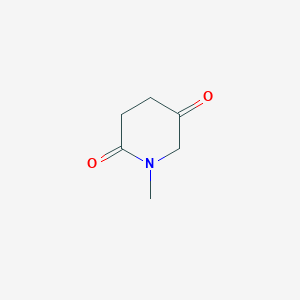

![N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B2741548.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine](/img/structure/B2741550.png)

![(5,6-Dichloro-2-methylpyridin-3-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B2741551.png)

![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/no-structure.png)